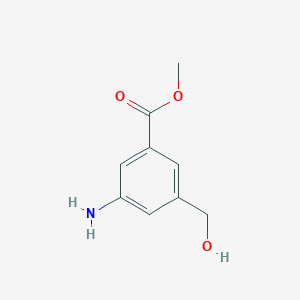![molecular formula C16H20N2O3S B239926 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine, also known as MNPA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MNPA is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of the immune system. These effects make 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine a promising candidate for further investigation as a potential therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine has several advantages as a chemical compound for laboratory experiments, including its relative ease of synthesis and its ability to exhibit a range of biochemical and physiological effects. However, there are also limitations to its use, including the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine, including further investigation of its potential as a cancer treatment, as well as its use in other therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine and its potential side effects. Finally, the development of new synthesis methods and modifications to the chemical structure of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine may lead to the discovery of even more promising therapeutic agents.
Méthodes De Synthèse
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine can be synthesized through a multi-step process involving the reaction of 6-methoxy-2-naphthalene sulfonic acid with piperazine and methyl iodide. The resulting product is then purified through recrystallization to obtain pure 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine.
Applications De Recherche Scientifique
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine has been studied for its potential use as a therapeutic agent in various scientific research applications. One area of interest is its use as a potential anti-cancer agent. 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine has been found to inhibit the growth of cancer cells in vitro, and further studies are being conducted to investigate its potential as a cancer treatment.
Propriétés
Nom du produit |
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine |
|---|---|
Formule moléculaire |
C16H20N2O3S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-(6-methoxynaphthalen-2-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H20N2O3S/c1-17-7-9-18(10-8-17)22(19,20)16-6-4-13-11-15(21-2)5-3-14(13)12-16/h3-6,11-12H,7-10H2,1-2H3 |
Clé InChI |
UICJHFCWRLKNQU-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)


![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)


![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)